1-ethyl-1H-tetrazol-5-amine

Description

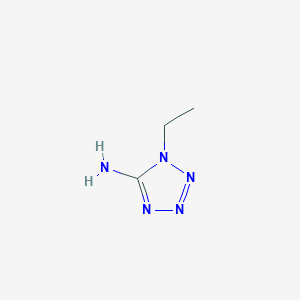

Structure

3D Structure

Properties

IUPAC Name |

1-ethyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5/c1-2-8-3(4)5-6-7-8/h2H2,1H3,(H2,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPNLKPTYJCEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308650 | |

| Record name | 1-ethyl-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65258-53-9 | |

| Record name | 1-Ethyl-5-aminotetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-ethyl-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-1,2,3,4-tetrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-1H-TETRAZOL-5-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZH6ZAB9U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-ethyl-1H-tetrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-1H-tetrazol-5-amine (CAS No. 65258-53-9) is a substituted nitrogen-rich heterocyclic compound belonging to the tetrazole family.[1] The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisostere for carboxylic acids and other functional groups, which can enhance metabolic stability and receptor binding affinity. The ethyl substituent at the N-1 position of the tetrazole ring and the amino group at the C-5 position impart specific physicochemical properties that are of interest in the design of novel therapeutic agents and other specialized chemical applications. This guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, spectral characteristics, and physical properties, to support its application in research and development.

Molecular Structure and Properties

The chemical structure of this compound consists of a five-membered tetrazole ring with an ethyl group attached to one of the nitrogen atoms and an amino group at the carbon atom.

Molecular Formula: C₃H₇N₅[2]

Molecular Weight: 113.12 g/mol [2]

A summary of its key computed and physical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 65258-53-9 | [1] |

| Melting Point | 148-148.5 °C | [2] |

| Boiling Point (Predicted) | 279.4 ± 23.0 °C | [2] |

| pKa (Predicted) | 2.06 ± 0.10 | [2] |

| Topological Polar Surface Area | 69.6 Ų | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the alkylation of the parent compound, 5-aminotetrazole. This reaction typically yields a mixture of the N-1 and N-2 isomers, which necessitates a separation step to isolate the desired 1-ethyl isomer.

General Alkylation Procedure

The alkylation of 5-aminotetrazole can be achieved using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The choice of base and solvent can influence the ratio of the N-1 and N-2 isomers.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Representative Synthesis

Materials:

-

5-aminotetrazole

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-aminotetrazole (10 mmol) in anhydrous acetone (50 mL), add potassium carbonate (11 mmol) and stir the mixture for 15 minutes at room temperature.

-

Add ethyl iodide (10 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Take up the residue in ethyl acetate and wash with water three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the N-1 and N-2 isomers.

-

Collect the fractions containing the desired this compound and evaporate the solvent to obtain the pure product.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl group and the amino protons.

-

Ethyl group: A triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, with a coupling constant (J) typical for ethyl groups (around 7 Hz).

-

Amino group: A broad singlet for the amino (NH₂) protons. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Ethyl group: Two signals are expected, one for the methyl carbon and one for the methylene carbon.

-

Tetrazole ring: A signal for the carbon atom of the tetrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H stretching: A broad band or multiple sharp peaks in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the amino group.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the ethyl group.

-

N-H bending: A band around 1600-1650 cm⁻¹ from the bending vibration of the amino group.

-

Tetrazole ring vibrations: Several characteristic bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the stretching and bending vibrations of the tetrazole ring.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 113, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic fragments of the tetrazole ring.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is influenced by the presence of the amino group and the tetrazole ring.

-

Amino Group: The exocyclic amino group can undergo various reactions typical of primary amines, such as acylation, alkylation, and diazotization. These reactions allow for the further functionalization of the molecule to create a diverse range of derivatives.

-

Tetrazole Ring: The tetrazole ring is generally stable but can participate in coordination with metal ions through its nitrogen atoms. The N-1, N-2, and N-4 positions are potential sites for further reactions, although the N-1 position is already occupied by the ethyl group.

The structural features of this compound make it a valuable building block in several areas:

-

Medicinal Chemistry: As a bioisostere of a carboxylic acid, the tetrazole moiety can be incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties. The amino group provides a handle for attaching the molecule to other pharmacophores.

-

Materials Science: Nitrogen-rich compounds like this compound are of interest in the development of energetic materials and gas-generating agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its potential hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis via the alkylation of 5-aminotetrazole is a well-established method, although it requires careful separation of the resulting isomers. This guide has provided an overview of its chemical properties, including synthesis and expected spectral characteristics, to aid researchers in its use and further investigation. The availability of detailed, experimentally verified spectral data in future publications will be invaluable for the scientific community.

References

Sources

1-ethyl-1H-tetrazol-5-amine CAS number 65258-53-9

An In-Depth Technical Guide to 1-ethyl-1H-tetrazol-5-amine (CAS: 65258-53-9): Synthesis, Properties, and Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 65258-53-9), a pivotal heterocyclic intermediate in modern medicinal chemistry. We delve into its fundamental physicochemical properties, present a detailed and rationalized synthetic protocol, and outline a robust analytical workflow for its characterization. The core of this guide focuses on the compound's primary application in drug development, elucidating the principle of bioisosterism where the tetrazole moiety serves as a superior surrogate for the carboxylic acid group. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, handling, and strategic utilization of this versatile chemical building block.

Introduction: The Significance of the Tetrazole Scaffold

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, is a privileged structure in medicinal chemistry.[1] While not found in nature, its unique electronic and steric properties make it an invaluable functional group in drug design. Tetrazole derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including antihypertensive, antiviral, and anti-inflammatory effects.[1][2]

This compound is a key derivative that serves as a foundational building block. Its principal value lies in its role as a precursor for more complex active pharmaceutical ingredients (APIs). The strategic importance of this molecule is intrinsically linked to its function as a bioisostere for carboxylic acids, a concept that will be explored in detail in this guide.[2][3] Understanding its synthesis and properties is therefore critical for any research program involved in the development of tetrazole-containing therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is the bedrock of its successful application in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 65258-53-9 | [4] |

| Molecular Formula | C₃H₇N₅ | [3][4] |

| Molecular Weight | 113.12 g/mol | [3][4] |

| Melting Point | 148-148.5 °C | [3] |

| Boiling Point (Predicted) | 279.4 ± 23.0 °C | [3] |

| Density (Predicted) | 1.55 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 2.06 ± 0.10 | [4] |

| Appearance | White solid / powder |

Spectroscopically, the structure is readily confirmed by standard analytical techniques. ¹H NMR spectroscopy would be expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group, along with a broad singlet for the amine (-NH₂) protons. ¹³C NMR would reveal three distinct carbon signals. FT-IR spectroscopy is useful for identifying the N-H stretching of the amine group, C-H stretches of the ethyl group, and characteristic ring vibrations of the tetrazole core.[5]

Synthesis and Purification: A Validated Protocol

The synthesis of 1-substituted 5-aminotetrazoles is most effectively achieved through the reaction of a primary amine with cyanogen azide.[6] This method offers a direct and high-yielding pathway to the desired product.

Rationale of Synthetic Choice

The [3+2] cycloaddition between an azide and a nitrile is the most common route to the tetrazole core.[2][7] The selected protocol is a variation of this principle, where cyanogen azide (N₃CN) serves as the azide-nitrile synthon, reacting directly with ethylamine. This approach is chosen for its efficiency and atom economy in constructing the target molecule in a single, well-controlled step.

Detailed Experimental Protocol

Materials:

-

Ethylamine (C₂H₅NH₂)

-

Cyanogen Bromide (BrCN)

-

Sodium Azide (NaN₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized Water

-

Diethyl Ether

-

Sodium Bicarbonate (NaHCO₃)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Preparation of Cyanogen Azide (In Situ):

-

Safety First: This step must be performed in a well-ventilated fume hood behind a blast shield. Cyanogen azide is explosive and should not be isolated.

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium azide (1.2 equivalents) in a minimal amount of water.

-

Add acetonitrile to the flask. Cool the resulting slurry to 0-5 °C in an ice bath.

-

Slowly add a solution of cyanogen bromide (1.0 equivalent) in acetonitrile via the dropping funnel over 1 hour, maintaining the temperature below 5 °C. The reaction is exothermic.

-

Stir the resulting mixture for an additional 2 hours at 0-5 °C. The product is a solution of cyanogen azide in acetonitrile.

-

-

Formation of this compound:

-

To the cold (0-5 °C) cyanogen azide solution, slowly add ethylamine (1.1 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete, carefully quench any unreacted cyanogen azide by adding a saturated solution of sodium bicarbonate.

-

Filter the mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extract the resulting aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Core Application in Drug Development: The Bioisostere Principle

The primary utility of this compound is as a synthon for molecules where the tetrazole ring functions as a non-classical bioisostere of a carboxylic acid group.[2] This substitution is a powerful strategy in drug design to overcome common liabilities associated with carboxylic acids.

Why is this substitution advantageous?

-

Metabolic Stability: Carboxylic acids can be susceptible to metabolic reduction or conjugation (e.g., glucuronidation), leading to rapid clearance. The aromatic tetrazole ring is significantly more resistant to such metabolic pathways, thereby increasing the drug's half-life and bioavailability.[3]

-

Improved pKa Profile: The pKa of a 5-substituted-1H-tetrazole is typically around 5-6, which is comparable to that of a carboxylic acid (pKa ~4-5). This ensures that the tetrazole is also ionized at physiological pH (7.4), allowing it to engage in similar ionic interactions with biological receptors.

-

Enhanced Lipophilicity: The tetrazole moiety can increase the overall lipophilicity of a molecule compared to a carboxylic acid. This can improve membrane permeability and absorption, leading to better oral bioavailability.

-

Receptor Interaction: The tetrazolate anion has a delocalized charge distributed over four nitrogen atoms, compared to the more localized charge on a carboxylate's two oxygen atoms. This diffuse charge cloud can still effectively participate in the hydrogen bonding and ionic interactions required for receptor binding.[2]

This principle is famously exploited in Angiotensin II Receptor Blockers (ARBs) like losartan and valsartan, where a tetrazole group replaced a carboxylic acid to enhance the drug's pharmacokinetic profile.[3]

Visualization of Bioisosteric Interaction

Caption: Tetrazole as a bioisostere for a carboxylic acid at a receptor.

Safety, Handling, and Storage

As with any nitrogen-rich heterocyclic compound, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid creating dust.[8]

-

Fire Safety: The compound is a flammable solid.[9] Keep away from heat, sparks, open flames, and other sources of ignition.[8][10] Use appropriate extinguishing media such as water spray, dry chemical, or carbon dioxide foam.[8]

-

Stability: Stable under recommended storage conditions. However, tetrazoles can form sensitive, explosive compounds with certain metals. Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][8] Recommended storage temperature is between 2-8°C.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its value is derived from the unique properties of the tetrazole ring, which serves as a highly effective bioisostere for the carboxylic acid group, imparting enhanced metabolic stability and favorable pharmacokinetic properties to drug candidates. A firm grasp of its synthesis, characterization, and the chemical principles behind its application is essential for scientists aiming to leverage the full potential of this versatile building block in the development of next-generation therapeutics.

References

- National Center for Biotechnology Information (2024). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. PubChem.

- Lalithamba, H.S., et al. (2022). Nano CaO: Synthesis, characterization, and application as an efficient catalyst for the preparation of tetrazole analogues of protected amino acids. Scientia Iranica.

- National Center for Biotechnology Information (2013). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central.

- MDPI (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture.

- National Center for Biotechnology Information (n.d.). 1-methyl-1H-tetrazol-5-amine. PubChem.

- Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry.

- National Center for Biotechnology Information (2019). Tetrazoles via Multicomponent Reactions. PubMed Central.

- Zamani, L., et al. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SciELO South Africa.

- ACS Omega (2024). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations.

- Organic Chemistry Portal (n.d.). 1H-Tetrazole synthesis.

- Wikipedia (n.d.). 5-Aminotetrazole.

- Cheméo (n.d.). 1H-Tetrazol-5-amine.

- Bentham Science (n.d.). One Pot Synthesis, Characterization, DFT Studies and AIM Analyses of Ethyl-1-aryl-1H-tetrazole-5-carboxylate.

- Al-Nahrain Journal of Science (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.

- National Institute of Standards and Technology (n.d.). 1H-Tetrazol-5-amine. NIST WebBook.

- Google Patents (1995). US5451682A - Method for synthesizing 5-aminotetrazole.

- ResearchGate (n.d.). ¹H-NMR data of the tetrazole compounds.

- National Center for Biotechnology Information (n.d.). Aminotetrazole. PubChem.

- MySkinRecipes (n.d.). This compound.

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aksci.com [aksci.com]

- 9. 1-methyl-1H-tetrazol-5-amine | C2H5N5 | CID 138492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Aminotetrazole - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 1-Ethyl-1H-tetrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-tetrazol-5-amine is a pivotal heterocyclic compound, recognized for its integral role as a structural motif in medicinal chemistry and materials science.[1][2] As a substituted aminotetrazole, it serves as a versatile building block, most notably as a key intermediate in the synthesis of the anti-HCV drug Ledipasvir.[3][4][5] This guide provides a comprehensive examination of its molecular structure, elucidated through a synthesis of spectroscopic analysis and supported by a detailed review of its synthesis and chemical properties. We will explore the causality behind the characterization methods, offering field-proven insights into the interpretation of analytical data to provide a self-validating understanding of this molecule's architecture for professionals in drug development and chemical research.

Introduction: The Significance of the Tetrazole Scaffold

The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2][6] It is frequently employed as a bioisostere for the carboxylic acid group, offering a similar acidic pKa while enhancing metabolic stability and lipophilicity.[2] This modification can improve a drug candidate's pharmacokinetic profile. The high nitrogen content of tetrazoles also imparts a high heat of formation, making them valuable in the field of energetic materials.[1]

This compound (C₃H₇N₅) belongs to the class of 1,5-disubstituted tetrazoles. The presence of the exocyclic amino group and the N-1 ethyl substituent provides specific steric and electronic properties that are crucial for its applications, particularly in creating complex molecular architectures like Ledipasvir, an inhibitor of the hepatitis C virus NS5A protein.[5][7] Understanding its precise molecular structure is therefore fundamental to its effective utilization.

Synthesis and Purification

The synthesis of this compound typically involves the cyclization of a suitable precursor. A common and effective method is the [3+2] cycloaddition reaction between an azide source and a nitrile.[8] For N-substituted aminotetrazoles, a reliable route involves the reaction of an alkyl amine with cyanogen azide.

Workflow for the Synthesis of this compound

Caption: Fig. 1: General Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures for similar compounds.

-

Reaction Setup: In a well-ventilated fume hood, a three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a reflux condenser.

-

Reagent Addition: The flask is charged with ethylamine in a suitable solvent (e.g., water or an alcohol). The solution is cooled in an ice bath.

-

Cyclization: A solution of sodium azide and cyanogen bromide in water is prepared separately and added dropwise to the stirred ethylamine solution, maintaining the temperature below 10 °C. Causality: This slow addition is crucial to control the exothermic reaction and prevent the formation of hazardous, volatile byproducts.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until TLC or NMR analysis indicates the consumption of starting materials.

-

Workup and Isolation: The reaction mixture is cooled, and the pH is adjusted with an acid (e.g., HCl) to protonate the product. The aqueous layer is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Molecular Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of characterization.

Logical Flow of Structural Analysis

Caption: Fig. 2: Logic of Spectroscopic Elucidation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Molecular Weight: 113.12 g/mol .[9]

-

Analysis: High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at approximately m/z 114.07, confirming the elemental composition of C₃H₈N₅⁺. This is the first and most fundamental check for a successful synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The vibrations of bonds within the molecule absorb infrared radiation at characteristic frequencies.

-

N-H Stretching: The amino (NH₂) group typically shows two distinct stretching bands in the region of 3100-3400 cm⁻¹.[10]

-

C-H Stretching: The ethyl group's C-H bonds will appear as sharp peaks around 2850-2980 cm⁻¹.[10]

-

C=N and N=N Stretching: The tetrazole ring vibrations, which are a mix of C=N and N=N stretches, give rise to characteristic absorptions in the fingerprint region, typically between 1400-1640 cm⁻¹.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the specific connectivity of atoms in the molecule.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of the hydrogen atoms.

-

Ethyl Group (CH₂CH₃):

-

A quartet is observed for the methylene protons (-CH₂-) due to coupling with the three adjacent methyl protons. The chemical shift is typically around δ 4.0-4.5 ppm. Causality: The downfield shift is caused by the deshielding effect of the adjacent electronegative nitrogen atom of the tetrazole ring.

-

A triplet is observed for the methyl protons (-CH₃) due to coupling with the two adjacent methylene protons, typically appearing further upfield around δ 1.4-1.6 ppm.

-

-

Amino Group (NH₂):

-

A broad singlet is typically observed for the two amino protons. Its chemical shift can vary depending on solvent and concentration but is often found around δ 5.5-6.5 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

-

¹³C NMR Spectroscopy: This provides information about the carbon skeleton.

-

Ethyl Group (CH₂CH₃):

-

The methyl carbon (-CH₃) appears at a higher field (lower ppm), typically around δ 14-16 ppm.

-

The methylene carbon (-CH₂-) appears further downfield, around δ 40-45 ppm, due to its direct attachment to the ring nitrogen.

-

-

Tetrazole Ring Carbon (C5):

-

The C5 carbon, attached to the amino group, is the most downfield signal, typically appearing around δ 153-156 ppm.[10] Causality: This significant downfield shift is due to the electron-withdrawing nature of the four nitrogen atoms within the aromatic ring system.

-

Summary of Spectroscopic Data:

| Data Type | Feature | Expected Value/Observation | Structural Inference |

| MS | [M+H]⁺ | ~114.07 m/z | Confirms Molecular Formula C₃H₇N₅ |

| IR | N-H Stretch | ~3100-3400 cm⁻¹ | Presence of -NH₂ group |

| C=N/N=N Stretch | ~1400-1640 cm⁻¹ | Presence of Tetrazole Ring | |

| ¹H NMR | -CH₂- | Quartet, ~4.2 ppm | Ethyl group attached to N |

| -CH₃ | Triplet, ~1.5 ppm | Ethyl group present | |

| -NH₂ | Broad Singlet, ~6.0 ppm | Amino group present | |

| ¹³C NMR | C5 (Ring) | ~155 ppm | Tetrazole carbon attached to NH₂ |

| -CH₂- | ~42 ppm | Methylene carbon attached to N | |

| -CH₃ | ~15 ppm | Methyl carbon present |

X-ray Crystallography

While spectroscopic methods provide conclusive evidence for the connectivity, single-crystal X-ray diffraction would provide the ultimate confirmation of the three-dimensional molecular structure, including precise bond lengths, bond angles, and the planarity of the tetrazole ring.[1][12] Studies on similar 5-aminotetrazole structures have confirmed the planarity of the heterocyclic ring.[12]

Applications in Drug Development

The structural features of this compound make it an important intermediate. Its primary role in modern drug discovery is as a key building block for Ledipasvir , a potent antiviral agent used to treat Hepatitis C.[7][13] In the synthesis of Ledipasvir, this molecule is used to construct a portion of the complex heterocyclic core, demonstrating the practical importance of its specific N-1 ethyl substitution and C-5 amine functionality.[3][4]

Safety and Handling

As with all nitrogen-rich compounds, this compound should be handled with care. Tetrazoles can be thermally sensitive and may decompose energetically.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood.

Conclusion

The molecular structure of this compound is definitively characterized by a 1,5-disubstituted tetrazole ring, featuring an ethyl group at the N-1 position and an amino group at the C-5 position. This structure is rigorously confirmed by a suite of analytical techniques, primarily NMR and mass spectrometry, which together provide a self-consistent and unambiguous portrait of its atomic connectivity and chemical environment. The molecule's utility as a key precursor in the synthesis of pharmaceuticals like Ledipasvir underscores the critical importance of a thorough structural understanding for researchers in the field of drug development.

References

- Stierstorfer, J., Tarantik, K., & Klapötke, T. M. (2009). New Energetic Materials: Functionalized 1-Ethyl-5-aminotetrazoles and 1-Ethyl-5-nitriminotetrazoles. Chemistry – A European Journal, 15(23), 5775–5792.

- PubChem. (n.d.). 1-methyl-1H-tetrazol-5-amine. National Center for Biotechnology Information.

- Wikipedia. (2023). 5-Aminotetrazole.

- Ma, P., Zhang, J., Zhang, G., & Zhang, T. (2021). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 26(15), 4483.

- National Institute of Standards and Technology. (n.d.). 1H-Tetrazol-5-amine. In NIST Chemistry WebBook.

- Klapötke, T. M., & Stierstorfer, J. (2007). Nitration Products of 5‐Amino‐1H‐tetrazole and Methyl‐5‐amino‐1H‐tetrazoles – Structures and Properties of Promising Energetic Materials. Helvetica Chimica Acta, 90(11), 2132-2150.

- Google Patents. (n.d.). WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof.

- Google Patents. (n.d.). US5451682A - Method for synthesizing 5-aminotetrazole.

- ResearchGate. (n.d.). Tetrazole: A privileged scaffold for the discovery of anticancer agents.

- Yu, K. L., & Johnson, R. L. (1987). Synthesis and chemical properties of tetrazole peptide analogs. The Journal of Organic Chemistry, 52(10), 2051-2059.

- Sun, Z., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 134-142.

- Link, J. O., et al. (2014). Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry, 57(5), 2033–2046.

- Lalithamba, H. S., et al. (2022). Nano CaO: Synthesis, characterization, and application as an efficient catalyst for the preparation of tetrazole analogues of protected amino acids. Scientia Iranica, 29(5), 2567-2576.

- MDPI. (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture.

- Bozorov, K., Zhao, J., & Aisa, H. A. (2019). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 24(11), 2075.

- Ghorbani-Choghamarani, A., & Norouzi, M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

- Gentile, I., Buonomo, A. R., & Borgia, G. (2014). Ledipasvir: a novel synthetic antiviral for the treatment of HCV infection. Expert Opinion on Investigational Drugs, 23(4), 561-571.

- ResearchGate. (n.d.). Representative tetrazoles-based drugs.

- ACS Omega. (2022). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst.

- Journal of Ovonic Research. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.

Sources

- 1. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof - Google Patents [patents.google.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Ledipasvir : a novel synthetic antiviral for the treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [wap.guidechem.com]

- 10. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 13. medkoo.com [medkoo.com]

1-ethyl-1H-tetrazol-5-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-ethyl-1H-tetrazol-5-amine

Introduction

This compound is a substituted aminotetrazole, a class of nitrogen-rich heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. Tetrazoles are recognized as valuable bioisosteres for carboxylic acids and cis-amide bonds, a property that has led to their incorporation into numerous FDA-approved drugs to enhance metabolic stability and binding affinity.[1][2] Their high nitrogen content and thermal stability also make them attractive scaffolds for the development of high-energy-density materials.[3]

This guide provides a detailed technical overview of the primary synthetic pathways for this compound, designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, address key challenges such as regioselectivity, and offer field-proven insights into experimental design. The protocols described herein are grounded in authoritative literature to ensure scientific integrity and reproducibility.

Primary Synthetic Strategies

The synthesis of this compound can be broadly approached via two distinct and effective strategies:

-

Pathway A: Direct Alkylation of 5-Aminotetrazole. This is a classical and straightforward approach involving the direct attachment of an ethyl group to the pre-existing 5-aminotetrazole scaffold. Its primary challenge lies in controlling the site of ethylation.

-

Pathway B: Three-Component Cycloaddition. This convergent strategy builds the tetrazole ring from acyclic precursors in a single pot. It involves the reaction of an isothiocyanate, an amine (ethylamine), and an azide source, offering an efficient route directly to the substituted product.

Pathway A: Direct Alkylation of 5-Aminotetrazole

This pathway is predicated on the nucleophilic character of the 5-aminotetrazole anion. The reaction proceeds via an SN2 mechanism where the deprotonated aminotetrazole attacks an ethylating agent.

Causality and Experimental Choices: The Challenge of Regioselectivity

The primary scientific challenge in this pathway is controlling regioselectivity. The 5-aminotetrazole anion possesses multiple nucleophilic nitrogen atoms. Alkylation can occur on the N-1 and N-2 positions of the tetrazole ring, leading to a mixture of 1-ethyl and 2-ethyl isomers.[4] The ratio of these isomers is influenced by factors such as the choice of base, solvent, and the specific ethylating agent used. The formation of the desired N-1 isomer often requires careful optimization of reaction conditions and subsequent chromatographic separation from the N-2 isomer.

Experimental Protocol: Alkylation of 5-Aminotetrazole

This protocol is adapted from established methods for the N-alkylation of aminotetrazoles.[4][5]

Step 1: Deprotonation of 5-Aminotetrazole

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 5-aminotetrazole monohydrate and a suitable solvent such as dimethylformamide (DMF) or water.

-

While stirring at room temperature (20-25 °C), slowly add one molar equivalent of a base. An aqueous solution of sodium hydroxide is commonly used to form the sodium 5-aminotetrazolate salt in situ.[5] This deprotonation is crucial as it significantly enhances the nucleophilicity of the tetrazole ring.

Step 2: Ethylation

-

To the solution of sodium 5-aminotetrazolate, add a slight molar excess (e.g., 1.1 equivalents) of an ethylating agent, such as ethyl iodide or diethyl sulfate. The addition should be performed carefully at room temperature.

-

After the addition is complete, heat the reaction mixture to a temperature between 90-130 °C.[4][5]

-

Maintain the reaction at this temperature for 2-5 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature. If the reaction was performed in an organic solvent like DMF, inorganic salts (e.g., sodium iodide) will precipitate and can be removed by filtration.[4]

-

The filtrate, containing the product mixture, can be concentrated under reduced pressure.

-

The resulting crude product is then purified. Due to the formation of N-1 and N-2 isomers, purification is typically achieved by column chromatography on silica gel to isolate the desired this compound.

Data Presentation: Alkylation Pathway

| Parameter | Specification | Purpose |

| Starting Material | 5-Aminotetrazole Monohydrate | Precursor containing the core tetrazole ring. |

| Base | Sodium Hydroxide | Deprotonates the tetrazole to form a nucleophilic anion. |

| Ethylating Agent | Ethyl Iodide / Diethyl Sulfate | Provides the ethyl group for the SN2 reaction. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that facilitates SN2 reactions. |

| Molar Ratio (5-AT:Base:Et-I) | 1 : 1 : 1.1 | Ensures complete deprotonation and drives the reaction. |

| Reaction Temperature | 90-130 °C | Provides activation energy for the alkylation. |

| Reaction Time | 2-5 hours | Typical duration for completion. |

| Purification Method | Column Chromatography | Essential for separating the N-1 and N-2 isomers. |

Visualization: Alkylation Workflow

Caption: Workflow for the synthesis of this compound via direct alkylation.

Pathway B: Three-Component Bismuth-Promoted Synthesis

This modern approach constructs the 1,5-disubstituted 5-aminotetrazole core in a single, convergent step from simple starting materials. It leverages a multicomponent reaction (MCR) strategy, which is highly valued for its efficiency and atom economy.[6][7]

Causality and Experimental Choices: Thiourea Intermediate and Thiophilic Promotion

The logic of this pathway involves the in situ formation of an N-ethyl-N'-phenylthiourea intermediate from ethylamine and phenyl isothiocyanate. The key to the subsequent cyclization is the activation of this thiourea. Thiophilic metal salts, such as Bismuth(III) nitrate, are excellent promoters.[6] The bismuth salt coordinates to the sulfur atom, rendering the thiourea carbon highly electrophilic and susceptible to attack by the azide ion (from sodium azide). This initiates a cyclization-elimination cascade, yielding the tetrazole ring.

Regioselectivity in this method is strongly influenced by the electronic properties of the amine.[6] The use of ethylamine, a primary aliphatic amine, directs the substitution pattern to yield the desired 1-ethyl product. Microwave heating is often employed to dramatically reduce reaction times from hours to minutes.[6]

Experimental Protocol: Three-Component Synthesis

This protocol is based on the bismuth-promoted MCR for synthesizing 1-substituted 5-aminotetrazoles.[6][7]

Step 1: Reaction Setup

-

To a microwave reaction vial, add phenyl isothiocyanate (1.0 mmol), ethylamine (1.0 mmol), sodium azide (3.0 mmol), and Bi(NO₃)₃·5H₂O (1.0 mmol).

-

Add acetonitrile (CH₃CN, 5.0 mL) as the solvent. Acetonitrile is an effective solvent as all reagents are soluble, simplifying the reaction medium and work-up.[6]

-

Seal the vial.

Step 2: Microwave-Assisted Reaction

-

Place the vial in a microwave reactor.

-

Heat the mixture to 125 °C and hold for 2-5 minutes with stirring. The use of microwave irradiation provides rapid, uniform heating that significantly accelerates the reaction.[6]

Step 3: Work-up and Purification

-

After the reaction is complete, cool the vial to room temperature.

-

The crude product often precipitates from the reaction mixture upon cooling or can be induced by the addition of water.

-

Collect the solid by vacuum filtration.

-

The operational simplicity of this method often yields a product of high purity, which can be further purified by recrystallization from a suitable solvent like ethanol.[6]

Data Presentation: Three-Component Pathway

| Parameter | Specification | Purpose |

| Reagents | Phenyl Isothiocyanate, Ethylamine, Sodium Azide | Building blocks for the tetrazole ring. |

| Promoter | Bismuth(III) Nitrate Pentahydrate | Thiophilic Lewis acid to activate the thiourea intermediate. |

| Solvent | Acetonitrile (CH₃CN) | Solubilizes reagents and facilitates the reaction. |

| Molar Ratio (Isothio:Amine:NaN₃:Bi) | 1 : 1 : 3 : 1 | Optimized stoichiometry for high yield. |

| Reaction Condition | Microwave Irradiation | Accelerates the reaction, reducing time to minutes. |

| Reaction Temperature | 125 °C | Optimal temperature for the cyclization. |

| Reaction Time | 2-5 minutes | Demonstrates the efficiency of the MCR approach. |

| Purification Method | Recrystallization | Often sufficient due to the clean nature of the reaction. |

Visualization: Three-Component Reaction Pathway

Caption: Convergent one-pot synthesis via a three-component cycloaddition reaction.

Structural Characterization

Confirmation of the final product's identity and isomeric purity is paramount. The following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation. A key diagnostic for distinguishing between the N-1 and N-2 isomers is the chemical shift of the carbon atom in the C5 position (C-NH₂). For N-1 isomers, this signal typically appears around 156.5 ppm, whereas for N-2 isomers, it is shifted downfield to approximately 167.5 ppm.[4]

-

Infrared (IR) Spectroscopy: Used to identify functional groups, such as N-H stretches from the amine group and characteristic vibrations from the tetrazole ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass to further validate the molecular formula.[7]

Safety Considerations

-

Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. It also forms highly toxic hydrazoic acid (HN₃) gas upon contact with acid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

-

Alkylating Agents: Reagents like ethyl iodide and diethyl sulfate are potent alkylating agents and should be handled as potential carcinogens and mutagens.

-

Solvents: Organic solvents like DMF and acetonitrile are flammable and toxic. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound can be successfully achieved through multiple robust pathways. The direct alkylation of 5-aminotetrazole is a traditional and viable method, though it necessitates careful control and purification to manage the formation of regioisomers. In contrast, the three-component cycloaddition represents a more modern, efficient, and convergent approach that often simplifies purification and dramatically shortens reaction times, particularly with microwave assistance. The choice of pathway will depend on the specific resources available, the scale of the synthesis, and the desired level of isomeric purity. Both methods, when executed with precision and appropriate safety measures, provide reliable access to this valuable chemical scaffold for further research and development.

References

- New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. (n.d.). MDPI.

- Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. (2015). National Center for Biotechnology Information.

- 1-Substituted 5-Aminotetrazoles: Syntheses from CNN3 with Primary Amines. (2008). Organic Chemistry Portal.

- 1-substituted 5-aminotetrazoles: syntheses from CNN3 with primary amines. (2008). PubMed.

- Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. (2015). ACS Publications.

- Alkylation of 5-Aminotetrazole with Dihalo-Substituted Compounds in Dimethylformamide. (n.d.). ResearchGate.

- 1-Substituted 5-Aminotetrazoles: Syntheses from CNN3 with Primary Amines. (2008). ResearchGate.

- Mono-alkylation of Sodium 5-Aminotetrazole in Aqueous Medium. (1954). ACS Publications.

- THE STRUCTURE OF ALKYLATED 1-ALKYL-5-AMINOTETRAZOLES. (1954). Journal of Organic Chemistry.

- Alkylated 5-Aminotetrazoles, Their Preparation and Properties. (1957). ACS Publications.

- 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). (2017). ResearchGate.

- 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2024). MDPI.

- Tetrazolium Compounds: Synthesis and Applications in Medicine. (2015). National Center for Biotechnology Information.

- Tetrazoles via Multicomponent Reactions. (2019). National Center for Biotechnology Information.

- Synthesizing method of 1-methyl-5-aminotetrazole. (2013). Google Patents.

- Selective Synthesis and Characterization of the Highly Energetic Materials 1-Hydroxy-5H-tetrazole (CHN4O), its Anion 1-Oxido-5H-tetrazolate (CN4O−) and Bis(1-hydroxytetrazol-5-yl)triazene. (2019). National Center for Biotechnology Information.

- Tetrazoles via Multicomponent Reactions. (2019). ACS Publications.

- Synthetic routes to tetrazole compounds based on OTC materials by Engager. (n.d.). Sciencemadness.org.

- Synthesis 1‐substituted 1H‐tetrazol‐5‐thioles from isothiocyanates. (2012). ResearchGate.

- One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. (2020). National Center for Biotechnology Information.

- Method for synthesizing 5-aminotetrazole. (1995). Google Patents.

- Nano CaO: Synthesis, characterization, and application as an efficient catalyst for the preparation of tetrazole analogues of protected amino acids. (2022). Scientia Iranica.

- A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. (2012). ResearchGate.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). Nature.

- Representative tetrazoles-based drugs. (n.d.). ResearchGate.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). National Center for Biotechnology Information.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 1-Substituted 5-Aminotetrazoles: Syntheses from CNN3 with Primary Amines [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole - Google Patents [patents.google.com]

- 6. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 1-Ethyl-1H-tetrazol-5-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-ethyl-1H-tetrazol-5-amine (CAS No. 65258-53-9), a key heterocyclic building block in medicinal and materials chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide synthesizes technical accuracy with field-proven insights to facilitate the unambiguous identification and characterization of this compound.

Introduction

This compound (C₃H₇N₅) belongs to the class of N-substituted 5-aminotetrazoles. The tetrazole ring is a significant pharmacophore in drug discovery, often serving as a bioisostere for a carboxylic acid group. The ethyl substitution at the N-1 position influences the molecule's lipophilicity and metabolic stability, making its precise characterization crucial for structure-activity relationship (SAR) studies. While a comprehensive characterization of functionalized 1-ethyl-5-aminotetrazoles has been reported, this guide focuses on the foundational spectroscopic data of the parent compound.[1][2]

This guide will delve into the expected spectroscopic signatures of this compound, providing a basis for its identification and quality control. The experimental protocols described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

Molecular Structure and Logic

The structural framework of this compound dictates its spectroscopic properties. The molecule comprises an ethyl group attached to a tetrazole ring, which is further substituted with an amino group. This arrangement gives rise to distinct signals in various spectroscopic techniques.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show signals corresponding to the ethyl group protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing nature of the tetrazole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet (q) | 2H | -N-CH₂ -CH₃ |

| ~1.3 | Triplet (t) | 3H | -N-CH₂-CH₃ |

| ~5.7 | Broad Singlet | 2H | -NH₂ |

Interpretation:

-

The methylene protons (-CH₂ -) of the ethyl group are expected to appear as a quartet due to coupling with the adjacent methyl protons. Their downfield shift to around 4.1 ppm is a direct consequence of being attached to the electronegative nitrogen atom of the tetrazole ring.

-

The methyl protons (-CH₃ ) of the ethyl group are predicted to be a triplet, resulting from coupling to the methylene protons, and will appear further upfield around 1.3 ppm.

-

The amine protons (-NH₂ ) are expected to present as a broad singlet. The chemical shift of these protons can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange. In a polar aprotic solvent like DMSO-d₆, the signal is often more clearly observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C 5 (Tetrazole ring) |

| ~42 | -N-CH₂ -CH₃ |

| ~14 | -N-CH₂-CH₃ |

Interpretation:

-

The carbon atom of the tetrazole ring (C 5) is expected to be the most downfield signal due to the influence of the four nitrogen atoms.

-

The methylene carbon (-N-CH₂ -CH₃) will appear at an intermediate chemical shift.

-

The methyl carbon (-N-CH₂-CH₃ ) will be the most upfield signal.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it is a polar aprotic solvent that can effectively dissolve the amine and often allows for clearer observation of exchangeable N-H protons compared to other solvents like chloroform-d.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and lock on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Figure 2: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key vibrational bands will be those associated with the N-H, C-H, C=N, and N=N bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, two bands | N-H stretching (asymmetric and symmetric) of the primary amine |

| 2980 - 2850 | Medium to Weak | C-H stretching of the ethyl group |

| 1650 - 1580 | Medium to Strong | N-H bending (scissoring) of the primary amine |

| 1600 - 1475 | Medium | C=N and N=N stretching of the tetrazole ring |

| 1470 - 1430 | Medium | C-H bending of the ethyl group |

| 1100 - 1000 | Medium | Tetrazole ring vibrations |

Interpretation:

-

The presence of a primary amine is strongly indicated by two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

A medium to strong absorption between 1650-1580 cm⁻¹ due to N-H bending further confirms the primary amine functionality.

-

The C-H stretching of the ethyl group will be observed in the typical aliphatic region of 2980-2850 cm⁻¹.

-

The characteristic vibrations of the tetrazole ring, including C=N and N=N stretching, are expected in the 1600-1475 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups.

Methodology: Attenuated Total Reflectance (ATR)-FTIR is a convenient and rapid method for obtaining high-quality spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Collect a background spectrum to subtract atmospheric CO₂ and H₂O absorptions.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically performs the background subtraction.

-

The resulting spectrum can be analyzed for the characteristic absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 113 | Molecular ion [M]⁺ |

| 98 | [M - CH₃]⁺ |

| 85 | [M - C₂H₄]⁺ (McLafferty-like rearrangement) or [M - N₂]⁺ |

| 69 | [M - C₂H₄ - NH₂]⁺ |

Interpretation:

-

The molecular ion peak at m/z 113 would confirm the molecular weight of the compound. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (five in this case) will have an odd nominal molecular weight.

-

Loss of a methyl radical (•CH₃) from the ethyl group would result in a fragment at m/z 98.

-

A significant peak at m/z 85 could arise from the loss of ethylene (C₂H₄) via a McLafferty-like rearrangement or the loss of a nitrogen molecule (N₂) from the tetrazole ring.

-

Further fragmentation could lead to other characteristic ions.

Figure 3: Plausible fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology: Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction:

-

A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the instrument, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of the molecular ion and various fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. The predicted data and detailed protocols in this guide serve as a robust framework for researchers to confirm the identity, purity, and structure of this important heterocyclic compound. Adherence to the described methodologies will ensure the generation of reliable and reproducible data, which is paramount in scientific research and drug development.

References

- Stierstorfer, J., Tarantik, K., & Klapötke, T. M. (2009). New energetic materials: functionalized 1-ethyl-5-aminotetrazoles and 1-ethyl-5-nitriminotetrazoles. Chemistry-A European Journal, 15(23), 5775-5792. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 1-ethyl-1H-tetrazol-5-amine

Introduction

1-ethyl-1H-tetrazol-5-amine (CAS No. 65258-53-9) is a heterocyclic amine belonging to the tetrazole family of compounds. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, imparts a high nitrogen content and unique chemical properties to its derivatives. The ethyl substituent at the N1 position and the amino group at the C5 position further modulate its physicochemical characteristics, making it a molecule of interest for researchers in medicinal chemistry, materials science, and drug development. This guide provides a comprehensive overview of the known physical characteristics of this compound, details the experimental methodologies for their determination, and offers insights into the interpretation of the resulting data.

The structural and electronic properties of tetrazole derivatives are of significant interest due to their role as bioisosteres for carboxylic acids and their application in the design of energetic materials.[1] A thorough understanding of the physical properties of this compound is paramount for its effective utilization in these and other research applications.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for related compounds, specific experimentally determined values for this molecule are not widely published. Therefore, some of the presented data are predicted values derived from computational models.

| Property | Value | Source |

| CAS Number | 65258-53-9 | Guidechem[2] |

| Molecular Formula | C₃H₇N₅ | Guidechem[2] |

| Molecular Weight | 113.12 g/mol | Guidechem[2] |

| Appearance | Solid (predicted) | CymitQuimica |

| Melting Point | 148-148.5 °C (predicted) | ChemBK[3] |

| Boiling Point | 279.4 ± 23.0 °C (predicted) | ChemBK[3] |

| pKa | 2.06 ± 0.10 (predicted) | Guidechem[2] |

| Solubility | Insoluble in water; Soluble in organic solvents such as benzene, ether, and alcohol.[4] | Embibe[4] |

Structural Elucidation and Spectroscopic Analysis

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons) and a broad signal for the amine protons. The chemical shifts of the ethyl group protons will be influenced by the electron-withdrawing nature of the tetrazole ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the two carbons of the ethyl group and the carbon atom of the tetrazole ring. The chemical shift of the tetrazole carbon is a key diagnostic feature.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, key expected absorptions include:

-

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching: Absorptions from the ethyl group's methyl and methylene C-H bonds.

-

N=N and C=N stretching: Vibrations from the tetrazole ring.

-

N-H bending: A characteristic band for the primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (113.12). Characteristic fragmentation patterns for tetrazoles often involve the loss of nitrogen (N₂) or the entire tetrazole ring.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is a crucial technique for determining the melting point and observing other thermal transitions, such as decomposition. A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. The predicted melting point is in the range of 148-148.5 °C.[3] Any exothermic events at higher temperatures would indicate decomposition.

Experimental Protocols

The following are generalized, yet detailed, protocols for the characterization techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR method): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Background Collection: Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Spectrum Collection: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.

Protocol 3: Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method (e.g., Electron Impact (EI) or ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Protocol 4: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: Record the heat flow to the sample as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of any thermal events, such as melting and decomposition.

Conclusion

The physical characterization of this compound is fundamental to its application in scientific research and development. This guide has outlined the key physical properties, the spectroscopic and thermal analysis techniques used for its characterization, and provided detailed experimental protocols. While some experimental data for this specific compound remain to be widely published, the methodologies described herein provide a robust framework for its comprehensive analysis. The combination of NMR, IR, and mass spectrometry for structural elucidation, along with DSC for thermal analysis, ensures a thorough and reliable characterization of this important tetrazole derivative.

References

Sources

- 1. High-Energetic Salts and Metal Complexes: Comprehensive Overview with a Focus on Use in Homemade Explosives (HME) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New energetic materials: functionalized 1-ethyl-5-aminotetrazoles and 1-ethyl-5-nitriminotetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

1-ethyl-1H-tetrazol-5-amine solubility profile

An In-Depth Technical Guide to the Solubility Profile of 1-Ethyl-1H-tetrazol-5-amine

Introduction

This compound is a heterocyclic compound featuring a tetrazole ring, an ethyl group at the N1 position, and an amine group at the C5 position. Its structure suggests potential utility as a building block in medicinal chemistry and materials science. Understanding the solubility profile of such a compound is a cornerstone of early-stage drug development, influencing everything from in vitro assay reliability to formulation strategies and oral bioavailability. Low aqueous solubility can lead to unpredictable experimental results and significant hurdles in later development phases.[1][2]

This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple listing of data to explain the causality behind experimental choices, offering detailed, self-validating protocols for determining its thermodynamic and kinetic solubility, pH-dependent profile, and behavior in various organic solvents.

Compound at a Glance: this compound

| Property | Value | Source |

| CAS Number | 65258-53-9 | [3][4] |

| Molecular Formula | C₃H₇N₅ | [3] |

| Molecular Weight | 113.12 g/mol | [3] |

| Predicted pKa | 2.06 ± 0.10 | [3] |

| Topological Polar Surface Area | 69.6 Ų | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

The presence of the amine group and the nitrogen-rich tetrazole ring suggests that the solubility of this compound will be significantly influenced by the pH of the aqueous medium. Its predicted pKa indicates it is a weak base.

Section 1: Theoretical Foundations of Solubility

The solubility of a compound is not a single value but a profile dependent on experimental conditions.[5] For drug development professionals, distinguishing between thermodynamic and kinetic solubility is critical.

-

Thermodynamic (Equilibrium) Solubility : This is the true measure of a compound's solubility, representing the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[6][7] It is determined by incubating an excess of the solid compound with the solvent for an extended period (e.g., 24 hours or more) to ensure the system has reached a true equilibrium state.[1][6] This value is crucial for pre-formulation studies and understanding the compound's behavior in a saturated solution.[7] The "shake-flask" method is the gold-standard for its determination.[8]

-